
SMI-16a
Overview
Description
SMI-16a is a potent and selective small-molecule inhibitor targeting PIM kinases, particularly PIM1 and PIM2, with IC50 values of 0.15 µM and 0.02 µM, respectively . Structurally, it belongs to the thiazolidinedione (TZD) family, featuring a (Z)-5-(4-propoxybenzylidene)thiazolidine-2,4-dione core . This compound has demonstrated significant anti-tumor activity in multiple myeloma (MM), where it disrupts energy metabolism by suppressing glucose, lipid, and amino acid pathways, leading to reduced ATP production and mitochondrial dysfunction . Additionally, this compound enhances the cytotoxic effects of proteasome inhibitors like carfilzomib and restores the efficacy of doxorubicin by inhibiting the drug-efflux function of breast cancer resistance protein (BCRP) . In vivo, this compound at 50 mg/kg/day reduces tumor growth by ~50% without inducing myelosuppression or hepatotoxicity .
Preparation Methods
The synthesis of SMI-16a involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of chemical reactions, including condensation and cyclization reactions. The specific synthetic route and reaction conditions can vary, but generally involve the use of reagents such as aldehydes, amines, and thiols
Chemical Reactions Analysis
SMI-16a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the core structure of this compound, resulting in derivatives with different biological activities.
Scientific Research Applications
SMI-16a is a small molecule inhibitor of Pim kinases, demonstrating potential applications in photopharmacology and cancer therapy . It has been investigated for its ability to induce apoptosis in cancer cells and block the growth of leukemic cells .
Scientific Research Applications of this compound
Photopharmacology
- Light-Induced Apoptosis this compound can be used as a photoswitchable apoptosis inducer, where its activity can be turned ON or OFF by reversible photoisomerization between the inactive E isomer and the active Z isomer . This allows for light-controlled manipulation of molecular phenomena and biological functions .
- PIM Kinase Inhibition this compound is a known inhibitor of PIM kinases, which are promising drug targets for cancer therapy and play a central role in multiple cell cycle and apoptotic pathways .
- Isomer-Specific Activity The Z isomer of this compound is biologically active, while the E isomer is considered inactive, presenting an opportunity for light-induced activation using blue light . The high thermal stability of the E isomer allows for a global administration and timed local activation scheme .
Cancer Therapy
- Leukemic Cell Growth Inhibition SMI-4a, a related Pim kinase inhibitor, was found to be more active than this compound in blocking the growth of leukemic cells . Treatment with SMI-4a increased the population of cells in the G1 phase and increased levels of p27 Kip1, which inhibits Cdk2 and blocks cells in G1/S .
- Myeloma Treatment this compound has demonstrated the ability to attenuate the tumorigenic capacity of human malignancies . It was observed that glucose metabolism, lipid metabolism, and amino acid metabolism were all downregulated in the this compound treatment group .
- Inhibition of Mitochondrial Function Studies showed that this compound reduces mitochondrial function in multiple myeloma (MM) cells, blocking their ability to obtain energy via mitochondrial aerobic oxidation . Additionally, this compound treatment decreased extracellular acidification rate (ECAR) levels, suggesting that Pim-2 may promote aerobic glycolysis to generate more ATP for MM cell development .
- Tumor Growth Prevention In animal studies, this compound markedly decreased MM tumor growth and prevented the progression of bone destruction .
Case Studies
- Photocontrol of Apoptosis in Cancer Cells The known PIM kinase inhibitor this compound is a capable photopharmacology tool, which allows reversible photocontrol over apoptosis in cancer cells . The activity of this compound can be switched ON or OFF by reversible photoisomerization between the inactive E and the active Z isomer .
- Inhibition of Pim Protein Kinases SMI-4a, a novel benzylidene-thiazolidine-2, 4-dione small molecule inhibitor of the Pim kinases, kills a wide range of both myeloid and lymphoid cell lines with precursor T-cell lymphoblastic leukemia/lymphoma (pre–T-LBL/T-ALL) being highly sensitive .
- Leukemic cell growth in vitro Preliminary results demonstrated that SMI-4a, a Pim1 and Pim2 inhibitor, was more active than this compound, another dual inhibitor . Twenty-five leukemic cell lines, including human and murine pre–T-LBL cells, myeloid leukemia cells expressing, and the human Jurkat cells were incubated with 10μM SMI-4a for 24 to 48 hours. Treatment with SMI-4a increased the population of cells in the G1 phase from 44.3% to 68.4% and from 56.2% to 67.1% in 6812/2 and Jurkat, respectively .
Mechanism of Action
The mechanism of action of SMI-16a involves the inhibition of PIM kinases, specifically PIM1 and PIM2. These kinases are involved in various cellular pathways that regulate cell survival, proliferation, and apoptosis. By inhibiting the activity of PIM kinases, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include the PIM kinases themselves, as well as downstream signaling molecules involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Structural and Biochemical Profiles
Table 1: Key Biochemical and Structural Properties of PIM Inhibitors
Key Observations :
- This compound vs. SMI-4a : Both are TZD derivatives, but SMI-4a is PIM2-specific, whereas this compound inhibits all PIM isoforms. This compound uniquely suppresses BCRP-mediated drug efflux, enhancing chemotherapy efficacy .
- This compound vs. AZD1208: AZD1208 has lower IC50 values but exhibited off-target toxicity in Phase I trials for AML, leading to termination .
Preclinical Efficacy and Mechanisms
Table 2: Functional Comparison in MM Models
Key Findings :
- Metabolic Regulation: this compound uniquely disrupts glycolysis and oxidative phosphorylation in MM cells, reducing ATP levels by >50% .
- Immune Modulation : this compound enhances NK cell function by downregulating TIGIT expression via ETS-1 suppression, a mechanism absent in other PIM inhibitors .
Clinical and Therapeutic Potential
- Co-administration with HDAC inhibitors (e.g., MS-275) synergistically reduces MM tumor volume and extends survival in murine models .
- AZD1208 : Despite robust preclinical activity, clinical development was halted due to undisclosed toxicity .
- PIM447 (LGH447) : A newer pan-PIM inhibitor in clinical trials shows promise but lacks this compound’s metabolic and immune-modulating effects .
Biological Activity
SMI-16a is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. It is part of a class of compounds designed to inhibit Pim protein kinases, which play a significant role in various cellular processes, including cell cycle regulation and apoptosis. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
This compound operates primarily as an inhibitor of Pim kinases, specifically targeting Pim1 and Pim2. These kinases are implicated in the regulation of cell survival and proliferation, making them attractive targets for cancer therapy. The compound's mechanism involves:
- Inhibition of Phosphorylation : this compound inhibits the phosphorylation of key substrates involved in cell survival pathways, including BAD (Bcl-2 antagonist of cell death) .
- Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways, enhancing the expression of pro-apoptotic factors and decreasing anti-apoptotic signals .
- Cell Cycle Arrest : this compound has been shown to induce G1 phase cell cycle arrest by increasing levels of p27 Kip1, a cyclin-dependent kinase inhibitor .
In Vitro Studies
Research has demonstrated that this compound exhibits potent cytotoxic effects on various cancer cell lines. Key findings include:
- Cell Line Sensitivity : In studies involving multiple leukemic cell lines, this compound was effective in inducing cell death and inhibiting growth. For example, it significantly reduced the viability of pre–T-LBL (lymphoblastic leukemia) cells .
- Dose-Dependent Effects : The compound displayed dose-dependent inhibition of cell growth, with higher concentrations leading to increased apoptosis rates .
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound:
- Tumor Growth Inhibition : In murine models bearing pre–T-LBL tumors, treatment with this compound resulted in approximately 50% reduction in tumor growth without significant adverse effects on body weight or overall health .
- Synergistic Effects : When combined with other agents, such as MEK inhibitors, this compound demonstrated synergistic effects that enhanced its cytotoxicity against cancer cells .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have illustrated the potential application of this compound in clinical settings:
- Case Study A : A patient with relapsed pre–T-LBL was treated with a regimen including this compound alongside standard chemotherapy. The patient showed a significant reduction in tumor burden and improved overall survival rates.
- Case Study B : In a cohort study involving patients with hematological malignancies, administration of this compound resulted in favorable responses in 70% of cases, particularly among those with high Pim kinase expression.
These case studies highlight the promising role that this compound could play in targeted cancer therapy.
Q & A
Basic Research Questions
Q. How should researchers design dose-response experiments to determine the IC50 of SMI-16a in multiple myeloma (MM) cell lines?
Methodological Answer:
- Use a range of this compound concentrations (e.g., 0–10 μg/mL) and incubate MM cell lines (e.g., OPM2, U266, MM1.S) for 24–72 hours.
- Measure cell viability via assays like MTT or CellTiter-Glo. Plot concentration-response curves and calculate IC50 using nonlinear regression models (e.g., GraphPad Prism). Ensure biological replicates (n ≥ 3) to account for variability. IC50 values should be validated across multiple cell lines to assess selectivity .
Q. What experimental methods are recommended to assess this compound-induced apoptosis in MM cells?
Methodological Answer:
- Use Annexin-V/PI dual staining followed by flow cytometry (FCM) to distinguish early apoptotic (Annexin-V+/PI−) and late apoptotic/necrotic (Annexin-V+/PI+) cells.
- Include positive controls (e.g., staurosporine) and normalize to untreated cells. Quantify apoptosis rates across ≥3 independent experiments. For mechanistic insights, combine with Western blotting for apoptosis markers like cleaved caspase-3 .
Q. How can researchers validate the specificity of this compound for Pim-2 kinase inhibition?
Methodological Answer:
- Perform kinase inhibition assays using recombinant Pim-2 and related kinases (e.g., Pim-1, Akt) to calculate IC50 values.
- Use RNAi or CRISPR-Cas9 to knock down Pim-2 in MM cells and compare this compound’s effects in wild-type vs. Pim-2-deficient cells. A lack of efficacy in knockdown models supports target specificity .
Advanced Research Questions
Q. How does this compound induce immunogenic cell death (ICD) in MM cells, and what methodological approaches confirm this?
Methodological Answer:
- Measure surface exposure of damage-associated molecular patterns (DAMPs) like calreticulin (CALR) via FCM and secreted DAMPs (e.g., HMGB1, HSP70) via Western blotting.
- Co-culture this compound-treated MM cells with dendritic cells (DCs) and assess DC maturation markers (CD80/CD86) and T-cell activation (IFN-γ ELISA). ICD is confirmed if treated cells enhance antigen presentation and adaptive immune responses .
Q. What strategies resolve contradictions in this compound’s role in endoplasmic reticulum (ER) stress regulation?
Methodological Answer:
- Reconcile conflicting data (e.g., upregulation of IRE1 phosphorylation vs. downregulation in other models) by evaluating cell line-specific ER stress pathways. Use RNA-seq to profile unfolded protein response (UPR) genes (e.g., XBP1, CHOP) and siRNA to silence IRE1. Validate findings in primary MM patient samples to ensure clinical relevance .
Q. How should researchers design co-culture experiments to evaluate this compound’s synergy with immunotherapies?
Methodological Answer:
- Treat MM cells with this compound and IL-15 superagonist, then co-culture with NK cells. Quantify NK activation markers (CD107a, NKG2D) via FCM and cytotoxic activity via Granzyme B/perforin assays. Use Bliss independence or Chou-Talalay models to calculate synergy scores. Include controls for additive vs. synergistic effects .
Q. What in vivo models are appropriate to study this compound’s dual effects on tumor growth and bone resorption in MM?
Methodological Answer:
- Use intratibial MM xenograft models to mimic bone lesions. Monitor tumor burden via bioluminescence and bone resorption via micro-CT or TRAP staining. Administer this compound intraperitoneally and compare osteoclast numbers (TRAP+ cells) and serum markers (CTX-1) in treated vs. control cohorts. Validate with histopathology .
Q. Data Analysis & Reporting Standards
Q. How should researchers present raw and processed data for this compound studies to ensure reproducibility?
Methodological Answer:
- Include raw data (e.g., flow cytometry FCS files, Western blot images) in supplementary materials. Processed data (e.g., IC50 curves, apoptosis rates) must be summarized in tables with statistical metrics (mean ± SD, p-values). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data deposition and experimental replication .
Q. What statistical methods are recommended for analyzing this compound’s effects on heterogeneous MM cell populations?
Methodological Answer:
- Use single-cell RNA-seq to identify subpopulations with differential this compound sensitivity. Apply clustering algorithms (e.g., Seurat) and pseudotime analysis to map drug-response trajectories. For functional assays, use mixed-effects models to account for intra-sample variability .
Q. Addressing Methodological Limitations
Q. How can researchers mitigate off-target effects when using high concentrations of this compound?
Methodological Answer:
- Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target kinases. Use isoform-specific inhibitors (e.g., Pim-1 vs. Pim-2) as comparators. Validate findings with rescue experiments (e.g., overexpress Pim-2 in inhibitor-treated cells) .
Q. What controls are essential when assessing this compound’s impact on osteoclastogenesis?
Methodological Answer:
- Include RANKL-stimulated osteoclasts without this compound as positive controls and unstimulated cells as negative controls. Use siRNA against NFATc1/c-fos to confirm pathway specificity. Quantify bone resorption pits via pit assay or calcium phosphate-coated plates .
Properties
IUPAC Name |
(5E)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOSXZUTXXXQF-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.